molecular formula C13H20ClNO2 B1302519 Carnegine Hydrochloride CAS No. 5852-92-6

Carnegine Hydrochloride

Cat. No.: B1302519
CAS No.: 5852-92-6
M. Wt: 257.75 g/mol
InChI Key: LARXMHOYLNCTFD-UHFFFAOYSA-N
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Description

Carnegine Hydrochloride (C₁₂H₁₈ClNO₂) is an isoquinoline alkaloid derivative with the chemical name 1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethylisoquinoline hydrochloride. It is identified by CAS numbers 5853-25-8 (anhydrous) and 5864-18-6 (monohydrate) . Structurally, it features a tetrahydroisoquinoline backbone with methoxy and methyl substituents, which influence its physicochemical and biological properties. While its exact pharmacological applications are less documented in publicly available literature, it is primarily utilized in research settings as a reference compound for studying alkaloid derivatives .

Properties

IUPAC Name

6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXMHOYLNCTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-92-6, 6266-98-4
Record name Carnegine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carnegine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARNEGINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V677TLE007
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carnegine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, this compound is produced by extracting the compound from the saguaro cactus. The extraction process involves several steps, including maceration, filtration, and purification. The extracted compound is then reacted with hydrochloric acid to form this compound .

Chemical Reactions Analysis

Types of Reactions: Carnegine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carnegine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including its potential use in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Structural Analogues: Isoquinoline Derivatives

Compounds sharing the isoquinoline backbone are compared below:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Primary Applications
Carnegine Hydrochloride C₁₂H₁₈ClNO₂ 5853-25-8 243.73 6,7-Dimethoxy, 1,2-dimethyl substitution Research (alkaloid studies)
Higenamine Hydrochloride C₁₆H₁₈ClNO₃ 11041-94-4 307.77 6,7-Dihydroxy, 4-hydroxyphenyl substitution Cardiovascular research
Kevetrin Hydrochloride C₅H₉N₃S·HCl 66592-89-0 179.67 Isothioureido-butyronitrile backbone Anticancer research
Quinoline Hydrochloride C₉H₇N·HCl - 165.62 Simple quinoline core Industrial synthesis

Key Findings :

  • Therapeutic Potential: Higenamine exhibits adrenergic activity, while Carnegine’s biological targets remain underexplored .

Functional Analogues: Therapeutic Hydrochlorides

Hydrochloride salts with clinical or industrial relevance:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Primary Use Safety Profile
This compound C₁₂H₁₈ClNO₂ 5853-25-8 243.73 Research Limited data; handle as hazardous
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 4205-91-8 266.56 Hypertension, ADHD treatment Risk of hypotension, sedation
Betahistine Hydrochloride C₈H₁₂N₂·2HCl 5579-84-0 209.11 Vertigo management Generally well-tolerated
Guanidine Hydrochloride CH₅N₃·HCl 50-01-1 95.53 Protein denaturation, industrial processes Corrosive; requires PPE

Key Findings :

  • Safety : Carnegine’s handling precautions (e.g., PPE, ventilation) align with general hydrochloride salt guidelines, though specific toxicological data are lacking .
  • Clinical vs. Research Use : Unlike Clonidine or Betahistine, Carnegine lacks FDA-approved indications, highlighting its niche research role .

Pharmacokinetic and Stability Comparisons

Parameter This compound Higenamine Hydrochloride Clonidine Hydrochloride
Aqueous Solubility Moderate (methoxy groups) High (polar hydroxyl) High
Stability in Solution pH-sensitive Stable at pH 4–6 Stable at pH 3–5
Metabolism Hepatic (predicted) CYP2D6-mediated Renal excretion

Sources: Predicted data based on structural analogs .

Research and Regulatory Considerations

  • This compound: No clinical trials or regulatory approvals are documented. Supplier data (e.g., NSC 36664) suggest its use in chemical libraries for alkaloid research .
  • Contrast with Naftifine Hydrochloride : Unlike Naftifine (an antifungal with FDA guidance), Carnegine lacks standardized efficacy or safety datasets .

Biological Activity

Carnegine hydrochloride, a derivative of the isoquinoline alkaloids, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is structurally related to isoquinoline derivatives, which are known for their broad spectrum of biological activities. These include antimicrobial , anticancer , and antiviral effects. The compound's efficacy is largely attributed to its ability to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, derivatives of carnegine have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL for certain derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. A notable study reported that certain derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating a promising therapeutic index . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antiviral Effects

Recent investigations have highlighted the antiviral capabilities of this compound, particularly against viruses like dengue and influenza. For example, one study found that specific derivatives inhibited the dengue virus serotype 2 with an IC50 of 3.03 µM and a selectivity index (SI) of 5.30 . The antiviral mechanism involves interference with viral replication at an early stage, reducing the production of infectious virions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and toxicity profiles. For example, substituents that enhance lipophilicity have been associated with improved antiviral activity . The following table summarizes key findings related to SAR:

Derivative IC50 (µM) CC50 (µM) Selectivity Index
Iso-Pr derivative3.0316.065.30
Iso-Bu derivative0.4919.3939.5
3-NO2-substituted0.41Not specifiedHigh

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Dengue Virus Inhibition : A study evaluated two novel quinoline derivatives derived from this compound against dengue virus serotype 2, revealing significant antiviral activity with low cytotoxicity .
  • Cancer Cell Line Studies : In another investigation, derivatives were tested on various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells, which highlights their potential for targeted cancer therapy .

Q & A

Q. What are the established methods for synthesizing Carnegine Hydrochloride, and how can purity be validated?

this compound synthesis typically involves tetrahydroisoquinoline alkaloid frameworks, as described in early work by Nakada & Nashihara (1944), who used reductive amination and esterification steps . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) coupled with mass spectrometry (MS) for structural confirmation. Purity thresholds ≥95% are standard, with residual solvent analysis (e.g., via gas chromatography) required for GMP-compliant protocols .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key properties include solubility (tested in buffers at pH 1.2–7.4), partition coefficient (log P via shake-flask method), and crystalline structure (X-ray diffraction). Differential scanning calorimetry (DSC) can assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Reference standards should be sourced from peer-reviewed syntheses, as commercial suppliers often lack validation for novel alkaloids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines for compressed gases and corrosive substances (29 CFR 1910.101). Use fume hoods for powder handling, PPE (nitrile gloves, safety goggles), and emergency showers/eye washes. Airborne concentration monitoring is mandatory due to potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay models?

Contradictions often arise from variations in cell lines (e.g., primary neurons vs. immortalized cells) or bioavailability assumptions. Mitigate this by:

  • Cross-validating results using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging).
  • Applying pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences in vitro vs. in vivo .
  • Referencing historical data from Nakano (1954) on alkaloid bioactivity in Magnolia species for comparative analysis .

Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?

Use Design of Experiments (DOE) to test variables:

  • Temperature (50–80°C) and solvent polarity (ethanol/water ratios).
  • Catalysts (e.g., palladium on carbon for hydrogenation steps). Braacca & Kaufman (2004) achieved 72% yield via microwave-assisted synthesis, reducing reaction time from 24h to 2h . Post-synthesis, employ flash chromatography with silica gel (ethyl acetate:methanol 9:1) for impurity removal .

Q. How can researchers validate novel analytical methods for this compound quantification in biological matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curve (0.1–50 µg/mL, R² ≥ 0.995).
  • Accuracy/Precision : Spike recovery (85–115%) and inter-day CV ≤15%.
  • Sensitivity : LOD ≤ 0.05 µg/mL via LC-MS/MS. Cross-reference with pyridoxine hydrochloride validation in cell culture media ( ) for matrix effect adjustments .

Q. What experimental frameworks are recommended for investigating this compound’s mechanism of action in neurological models?

Combine:

  • Molecular docking (AutoDock Vina) to predict binding affinity for serotonin/dopamine receptors.
  • In vitro assays : Radioligand displacement (IC50 determination) and cAMP modulation in HEK293 cells.
  • In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with CSF sampling for bioavailability .

Methodological Considerations

Q. How should literature reviews on this compound address non-peer-reviewed or non-English studies?

Use the EPA’s TSCA Scope Document framework ():

  • Inclusion criteria : Studies with raw data (spectra, chromatograms) regardless of language.
  • Exclusion criteria : Patents, conference abstracts without full data. Translate non-English papers via collaborative networks or tools like DeepL .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Adhere to NIH standards ():

  • Animal studies : ARRIVE 2.0 guidelines for reporting, including randomization and blinding.
  • Human tissue : Informed consent and IRB approval for ex vivo experiments. Disclose conflicts of interest and funding sources in compliance with Beilstein Journal guidelines .

Q. How can stability studies for this compound formulations account for hydrolytic degradation?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For aqueous solutions, use pH 4.5 buffers (citrate-phosphate) and antioxidants (0.01% ascorbic acid). Lyophilization in amber vials under nitrogen extends shelf life ≥24 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carnegine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Carnegine Hydrochloride

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